molecular formula C10H11BrN2O B2412778 1-(2-Bromopyridin-3-yl)piperidin-2-one CAS No. 2031259-05-7

1-(2-Bromopyridin-3-yl)piperidin-2-one

Cat. No.: B2412778
CAS No.: 2031259-05-7
M. Wt: 255.115
InChI Key: IRGWFFGDWFMFLT-UHFFFAOYSA-N
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Description

1-(2-Bromopyridin-3-yl)piperidin-2-one is a chemical compound with the molecular formula C10H11BrN2O and a molecular weight of 255.11 g/mol . This compound is characterized by a piperidin-2-one core substituted with a 2-bromopyridin-3-yl group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(2-Bromopyridin-3-yl)piperidin-2-one typically involves the reaction of 2-bromopyridine with piperidin-2-one under specific conditions. One common synthetic route includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(2-Bromopyridin-3-yl)piperidin-2-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions. Common reagents include organometallic compounds and palladium catalysts.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions can yield biaryl compounds .

Scientific Research Applications

1-(2-Bromopyridin-3-yl)piperidin-2-one is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: It is used in the study of biological pathways and as a potential ligand in biochemical assays.

    Medicine: The compound is explored for its potential therapeutic properties, including its role in drug discovery and development.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Bromopyridin-3-yl)piperidin-2-one involves its interaction with specific molecular targets. The bromopyridine moiety can engage in π-π interactions with aromatic residues in proteins, while the piperidin-2-one core can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

1-(2-Bromopyridin-3-yl)piperidin-2-one can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which can participate in unique chemical reactions and interactions.

Properties

IUPAC Name

1-(2-bromopyridin-3-yl)piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O/c11-10-8(4-3-6-12-10)13-7-2-1-5-9(13)14/h3-4,6H,1-2,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRGWFFGDWFMFLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=C(N=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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